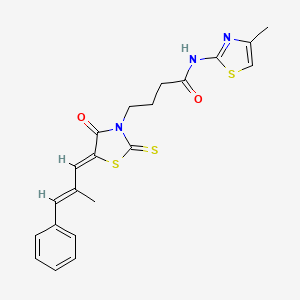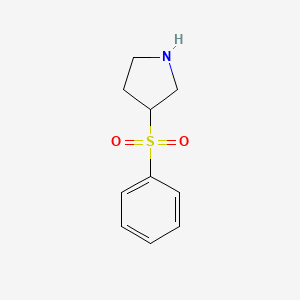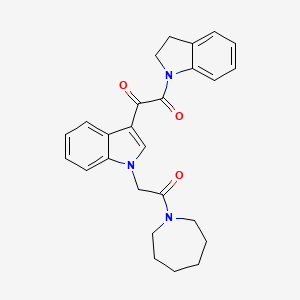![molecular formula C14H23N3O2 B2939795 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide CAS No. 1797628-91-1](/img/structure/B2939795.png)
2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with a complex structure. It contains a pyrano[4,3-c]pyrazole ring, which is a fused six-membered and five-membered ring containing oxygen and nitrogen . This structure is attached to an ethyl group and a butanamide group via a methylene bridge .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Antimitotic Agents and Chiral Isomers
Research into chiral isomers of compounds structurally related to 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide reveals their significance as antimitotic agents. Metabolic studies in mice identified hydroxylated metabolites, leading to the synthesis of derivatives with confirmed activity in several biological systems. The synthesis of these derivatives explores the difference in activity between S- and R-isomers, highlighting the therapeutic potential of chiral specificity in drug development (Temple & Rener, 1992).
Phosphine-Catalyzed Annulation
Innovative methods for synthesizing highly functionalized tetrahydropyrines through phosphine-catalyzed [4 + 2] annulation have been developed. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, yielding compounds with significant regioselectivity and diastereoselectivities. Such methodologies enhance the toolbox for creating complex molecules with potential applications in medicinal chemistry and drug discovery (Zhu, Lan, & Kwon, 2003).
Synthesis of β-Substituted-α,β-Unsaturated Amides
The synthesis of β-substituted-α,β-unsaturated amides from N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide demonstrates the versatility of carboxamides in organic synthesis. This approach offers a pathway to monosubstituted products and highlights the chemical reactivity of such compounds, which could be leveraged in the development of new therapeutic agents (Katritzky, Szajda, & Lam, 1993).
Antimicrobial Activity of Arylazopyrazole Pyrimidone
The synthesis and evaluation of arylazopyrazole pyrimidone derivatives underscore their antimicrobial potential. These compounds, developed through condensation reactions and characterized by analytical and spectral studies, have shown efficacy against various bacteria and fungi, marking them as candidates for further antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
2-ethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-10(5-2)14(18)15-8-12-11-9-19-7-6-13(11)17(3)16-12/h10H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOXUYHVWAVVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C2=C1COCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2939716.png)
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)
![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)



![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)
![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
